2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
Description
This acetamide derivative features three key structural motifs:
- 1-Methyl-1,2,3,4-tetrahydroquinoline: A nitrogen-containing heterocycle associated with diverse biological activities, including antimalarial and anticancer effects .
- 4-Methylpiperazine: A common pharmacophore in CNS-targeting drugs (e.g., antipsychotics) due to its ability to modulate neurotransmitter receptors .
The combination of tetrahydroquinoline and methylpiperazine may confer dual mechanisms of action, though empirical validation is required.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O3/c1-28-13-15-30(16-14-28)25(21-6-11-24-20(17-21)5-4-12-29(24)2)18-27-26(31)19-33-23-9-7-22(32-3)8-10-23/h6-11,17,25H,4-5,12-16,18-19H2,1-3H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZMAMBIRYHHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. The presence of functional groups such as methoxy, piperazine, and tetrahydroquinoline suggests diverse interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, tetrahydroquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. A study reported several synthesized tetrahydroquinoline derivatives with IC50 values significantly lower than that of Doxorubicin, a standard chemotherapy drug .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. Research indicates that derivatives with increased lipophilicity tend to exhibit enhanced antibacterial activities .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the tetrahydroquinoline moiety may interact with cellular pathways involved in apoptosis and cell cycle regulation. Additionally, the methoxyphenoxy group could enhance binding affinity to specific receptors or enzymes.
Case Studies
- Antitumor Efficacy : In vitro studies on a panel of cancer cell lines revealed that compounds structurally related to the target compound induced apoptosis and arrested the cell cycle at the G2/M phase .
- Antimicrobial Screening : A series of synthesized compounds were screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed a notable inhibition against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Substituent-Driven Activity: The 4-methoxyphenoxy group in the target compound may improve metabolic stability compared to 4-methylphenoxy () or 4-ethoxyphenyl () due to reduced steric hindrance and optimal electron-donating effects . Methylpiperazine (target compound and CAS 938337-84-9) is critical for interactions with amine receptors, but its coupling with tetrahydroquinoline could introduce steric challenges in receptor binding compared to simpler analogs .
Synthetic Complexity :
- The target compound’s multi-heterocyclic architecture likely necessitates advanced synthesis routes (e.g., sequential Ullmann coupling or Buchwald-Hartwig amination), contrasting with simpler intermediates like N-(4-chloro-2-nitrophenyl)acetamide () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
